![molecular formula C19H23N3O3 B3237889 7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396684-54-0](/img/structure/B3237889.png)
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
描述
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound featuring a spirocyclic structure with a pyrazole moiety. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with various biological targets due to the presence of the pyrazole and azaspiro moieties . .
Mode of Action
The pyrazole moiety is known to interact with various enzymes and receptors, potentially altering their function . The azaspiro structure could also influence the compound’s interaction with its targets
Biochemical Pathways
Given the presence of the pyrazole and azaspiro structures, it is plausible that the compound could affect multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The compound’s solubility, permeability, and stability, which influence its bioavailability, are unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it is likely to have diverse effects depending on its targets and the biochemical pathways it affects
生化分析
Biochemical Properties
7,7-Dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s pyrazole moiety is known to inhibit certain enzymes, such as cyclooxygenase (COX), thereby exhibiting anti-inflammatory properties . Additionally, it can bind to nuclear receptors, influencing gene expression and cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, the compound can modulate gene expression by binding to nuclear receptors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in enzyme expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step reactions. One common approach is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . This is followed by spirocyclization reactions to introduce the spirocyclic framework. The reaction conditions often require the use of catalysts such as transition metals or photoredox catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
化学反应分析
Types of Reactions
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives .
科学研究应用
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
相似化合物的比较
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-5-ol: A simpler pyrazole derivative with similar biological activities.
1-aryl-3,4,5-substituted pyrazoles: These compounds share the pyrazole core but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Uniqueness
7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
属性
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-18(2)24-12-19(13-25-18)10-22(11-19)17(23)16-9-15(20-21(16)3)14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVAWQXNKYJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


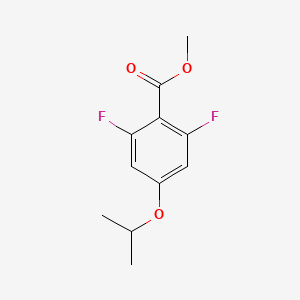
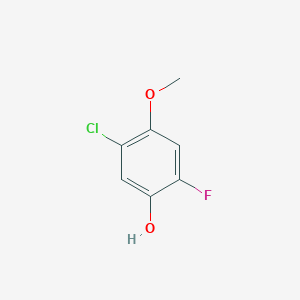
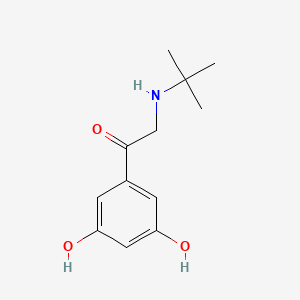

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)
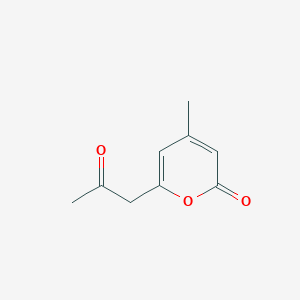
![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)
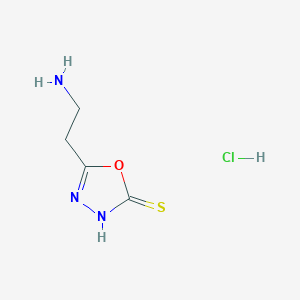
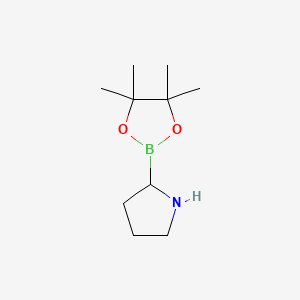
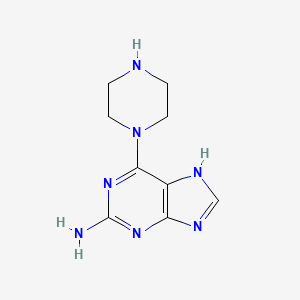
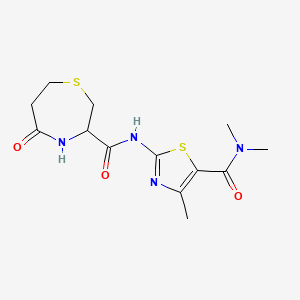
![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)
![N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3237887.png)
